2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine
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Overview
Description
2-(1-Benzylpyrrolidin-3-yl)-N-methylethanamine is a synthetic compound with a complex structure. It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to an ethanamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpyrrolidin-3-yl)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(1-Benzylpyrrolidin-3-yl)-N-methylethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzylpyrrolidin-3-yl)arylbenzamides: These compounds share a similar pyrrolidine structure and are known for their high affinity for dopamine receptors.
2-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride: This compound is closely related and is used in similar research applications.
Uniqueness
2-(1-Benzylpyrrolidin-3-yl)-N-methylethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22N2 |
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Molecular Weight |
218.34 g/mol |
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C14H22N2/c1-15-9-7-14-8-10-16(12-14)11-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 |
InChI Key |
POVGHOFEDXLJDF-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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